REACTION_CXSMILES
|
CC1(C)C(C)(C)OB([C:9]2[CH:10]=[C:11]([NH:15][C:16]3[N:21]=[C:20]([C:22]([F:25])([F:24])[F:23])[CH:19]=[CH:18][N:17]=3)[CH:12]=[CH:13][CH:14]=2)O1.Br[C:28]1[S:32][CH:31]=[N:30][CH:29]=1.C(=O)([O-])[O-].[Na+].[Na+]>O.CCOC(C)=O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[S:32]1[C:28]([C:9]2[CH:10]=[C:11]([NH:15][C:16]3[N:21]=[C:20]([C:22]([F:23])([F:24])[F:25])[CH:19]=[CH:18][N:17]=3)[CH:12]=[CH:13][CH:14]=2)=[CH:29][N:30]=[CH:31]1 |f:2.3.4,7.8.9.10|
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Name
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2-Me THF
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Quantity
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90 mL
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.45 g
|
Type
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reactant
|
Smiles
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BrC1=CN=CS1
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Name
|
|
Quantity
|
24.7 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=C(C=CC1)NC1=NC=CC(=N1)C(F)(F)F)C
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Name
|
|
Quantity
|
1.01 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
were evacuated
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Type
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ADDITION
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Details
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back-filled with nitrogen (×3)
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Type
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CUSTOM
|
Details
|
Sealed the flask
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Type
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TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous portion was extracted with EtOAc (2×)
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Type
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WASH
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Details
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The combined organic portions were washed with saturated aqueous NaHCO3
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Type
|
DRY_WITH_MATERIAL
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Details
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Brine, then dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
Trituration with CH2Cl2 and collection of the beige solid
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Type
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FILTRATION
|
Details
|
via filtration
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=NC=C1C=1C=C(C=CC1)NC1=NC=CC(=N1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.94 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |